(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone
Description
(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone is a heterocyclic compound featuring a thienopyridine core linked to a 3-fluoropyridin-4-yl group via a ketone bridge. This structural motif is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . The thienopyridine moiety is a common scaffold in pharmaceuticals, such as clopidogrel (an antiplatelet agent) and prasugrel derivatives, highlighting its pharmacological relevance .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluoropyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c14-11-7-15-4-1-10(11)13(17)16-5-2-12-9(8-16)3-6-18-12/h1,3-4,6-7H,2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCMWFXXJVYYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone is a derivative of thieno[3,2-c]pyridine and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14FN3OS
- Molecular Weight : 293.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play roles in cell signaling and metabolism.
- Receptor Modulation : It interacts with neurotransmitter receptors, which may influence neuronal signaling pathways.
Biological Activity Overview
The following sections summarize key findings from recent studies regarding the biological activity of the compound.
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis through caspase activation |
| A549 (Lung) | 15.0 | Inhibits cell cycle progression |
| HeLa (Cervical) | 10.0 | Suppresses migration and invasion |
Neuroprotective Effects
In models of neurodegenerative diseases, the compound exhibited protective effects against neuronal cell death.
- Model Used : N27 dopaminergic neuronal cells exposed to neurotoxic agents.
- Findings : The compound significantly reduced cell death and maintained mitochondrial integrity.
Case Studies
- Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results indicated a dose-dependent increase in apoptosis markers (e.g., increased caspase-3 activity).
- Neuroprotection in Parkinson's Disease Models :
- In vivo studies using lactacystin-induced models showed that treatment with the compound improved motor functions and reduced neurodegeneration markers.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 3-fluoropyridin-4-yl group in the target compound may enhance binding affinity compared to non-fluorinated aryl groups due to increased electronegativity .
- Bulkier Substituents : Compounds with bulky groups like 3,4,5-trichlorophenyl exhibit superior antiplatelet activity, suggesting steric and electronic factors synergize for target engagement .
- Heterocyclic Enhancements : Analog 72 (from ), bearing a spiro-thiazolo[4,5-d]pyrimidine system, shows robust antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and C. albicans), outperforming simpler substituents .
Antimicrobial Activity Comparison
- Gram-Positive Bacteria : MIC values of 2–4 µg/mL for S. aureus and B. subtilis .
- Fungi: MIC = 4–8 µg/mL against C. albicans and A. fumigatus . In contrast, simpler analogs like 1-(4-aminophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone exhibit moderate activity (MIC = 16–32 µg/mL), indicating that complex heterocyclic systems significantly enhance potency .
Enzyme Inhibition Profiles
- Brd4 Bromodomain Inhibition : The imidazole-containing analog () inhibits Brd4 with an IC₅₀ of 1.2 µM, while the target compound’s fluoropyridine group may offer improved solubility or selectivity due to fluorine’s polarity .
- Antiplatelet Activity: Clopidogrel and prasugrel derivatives (e.g., ) rely on ester prodrug activation, whereas methanone derivatives like the target compound may act via direct enzyme interaction, bypassing metabolic activation .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
